(2-Hydroxyethyl)(methyl)diphenylphosphanium bromide
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Overview
Description
(2-Hydroxyethyl)(methyl)diphenylphosphanium bromide is an organophosphorus compound characterized by the presence of a phosphonium ion. This compound is notable for its applications in various fields, including organic synthesis and catalysis. The phosphonium ion is a key feature that imparts unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)(methyl)diphenylphosphanium bromide typically involves the reaction of diphenylphosphine with an alkylating agent such as (2-bromoethyl)methyl ether. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
Ph2P-H+Br-CH2CH2OCH3→Ph2P+(CH2CH2OCH3)Br−
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)(methyl)diphenylphosphanium bromide undergoes various types of chemical reactions, including:
- **Oxid
Properties
CAS No. |
61083-90-7 |
---|---|
Molecular Formula |
C15H18BrOP |
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-diphenylphosphanium;bromide |
InChI |
InChI=1S/C15H18OP.BrH/c1-17(13-12-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16H,12-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
FOIAECIQBZOGJU-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CCO)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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